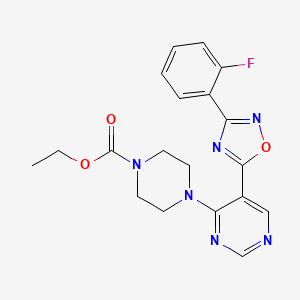
Ethyl 4-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H19FN6O3 and its molecular weight is 398.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the oxadiazole core : The initial step includes the reaction of 2-fluorophenyl hydrazine with appropriate carbonyl compounds to form the oxadiazole ring.
- Pyrimidine ring synthesis : The oxadiazole derivative is then reacted with pyrimidine derivatives to introduce the pyrimidine moiety.
- Piperazine attachment : Finally, a piperazine ring is introduced through a coupling reaction, leading to the formation of the target compound.
Anticancer Properties
Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. For instance:
- Cytotoxicity : One study reported that compounds with similar structures showed IC50 values in the range of 0.12−2.78μM against various cancer cell lines such as MCF-7 and A549 . This suggests that this compound may possess comparable or enhanced cytotoxic effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.63 |
| Compound B | A549 | 0.12 - 2.78 |
The mechanism by which this compound exerts its biological effects may involve:
- Apoptosis Induction : Similar compounds have been shown to increase p53 expression and activate caspase pathways leading to apoptosis in cancer cells .
- Cell Cycle Arrest : Compounds derived from oxadiazoles have demonstrated the ability to halt the cell cycle at various phases, particularly G2/M phase, thereby inhibiting proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Groups : The presence of electron-withdrawing groups (EWGs) such as fluorine on the phenyl ring enhances biological activity by increasing electron deficiency and improving interaction with target proteins .
Comparative Analysis
A comparative analysis of similar oxadiazole derivatives reveals that modifications in substituents can significantly influence their anticancer potency:
| Derivative | Substituent | Activity |
|---|---|---|
| Compound C | No Fluorine | Low |
| Compound D | Fluorine Present | High |
Case Studies
Several studies have highlighted the promising biological activities of related compounds:
- In Vivo Studies : In vivo studies using xenograft models demonstrated that certain oxadiazole derivatives inhibited tumor growth effectively without significant toxicity .
- Combination Therapies : Some studies suggest that combining these compounds with existing chemotherapeutics could enhance therapeutic efficacy while reducing side effects .
科学的研究の応用
Biological Activities
Research indicates that Ethyl 4-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate exhibits several biological activities:
1. Anticancer Properties
- Several studies have demonstrated its potential as an anticancer agent. For instance, derivatives similar to this compound have shown significant apoptosis induction in cancer cell lines such as MCF-7, suggesting its role in cancer therapy .
2. Antimicrobial Activity
- The compound has been evaluated for its antimicrobial properties against various pathogens. Its structural components enhance interaction with microbial enzymes, which may inhibit growth and replication .
3. Enzyme Inhibition
- It may act as an inhibitor for specific enzymes involved in disease processes, contributing to its therapeutic potential against metabolic disorders .
Case Studies
Several case studies have documented the effectiveness of this compound:
特性
IUPAC Name |
ethyl 4-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O3/c1-2-28-19(27)26-9-7-25(8-10-26)17-14(11-21-12-22-17)18-23-16(24-29-18)13-5-3-4-6-15(13)20/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOCKONVFODCPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














